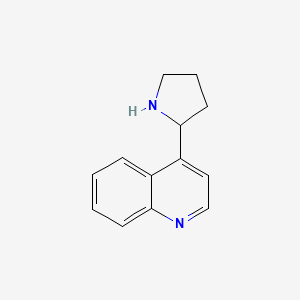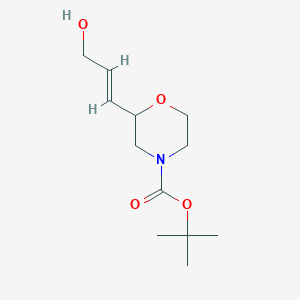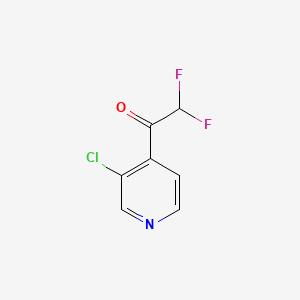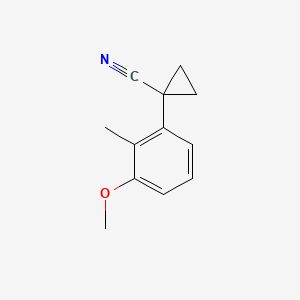
rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: is a complex organic compound with a unique structure. It belongs to the class of isoindole derivatives, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, including cyclization and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions like temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials. Its versatility and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. Understanding these mechanisms is crucial for harnessing the compound’s potential in scientific and medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aS,4R,7S,7aR)-6’-(Diethylcarbamoyl)-7’-methoxy-2,2-dimethyl-7-(tetrahydro-2H-pyran-2-yloxy)-3a,4,7,7a-tetrahydro-5,5’-bi-1,3-benzodioxol-4-yl formate
- (3aS,4R,7S,7aR)-4-(hydroxymethyl)-2,2-dimethyl-5-nonyl-hexahydro-2H-[1,3]dioxolo[4,5-c]pyridin-7-ol
Uniqueness
rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its specific structural features and reactivity. Its unique combination of functional groups and stereochemistry provides distinct advantages in various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H11NO2/c1-10-6-3-2-5(4-6)7(10)8(12)11-9(10)13/h2-3,5-7H,4H2,1H3,(H,11,12,13)/t5-,6+,7+,10+/m1/s1 |
Clé InChI |
HBCGNGXLGBFWSI-NUMRIWBASA-N |
SMILES isomérique |
C[C@]12[C@@H]3C[C@H]([C@H]1C(=O)NC2=O)C=C3 |
SMILES canonique |
CC12C3CC(C1C(=O)NC2=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









